molecular formula C11H9NO B8475654 7-Isoquinolylacetaldehyde

7-Isoquinolylacetaldehyde

Cat. No. B8475654
M. Wt: 171.19 g/mol
InChI Key: TYLZBRGUMHEPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07326720B2

Procedure details

1.75 g (0.0077 mol) of 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine, 30 ml of methanol, 1.15 ml of glacial acetic acid and 0.73 g of anhydrous ethyl acetate are mixed. The mixture is cooled to 0-5° C. and 1.14 g of 7-isoquinolylacetaldehyde (as obtained according to the Preparation) and, with care, 1.1 g (0.0175 mol) of sodium cyanoborohydride are added thereto. The mixture is stirred at 0-5° C. for 1.5 hours and subsequently at ambient temperature overnight. 7 ml of concentrated hydrochloric acid are added, the mixture is stirred for 10 minutes, the solvent is evaporated under reduced pressure and the residue is taken up in an ethyl acetate/dilute NH4OH mixture. The organic phase is dried over sodium sulfate and filtered, and the solvent is evaporated. The residue is purified on a column of silica gel, elution being carried out with an ethyl acetate/methanol=9/1 mixture. The title compound is obtained. The dihydrochloride is prepared using a solution of isopropanol saturated with hydrochloric acid. 1.1 g of product are obtained.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]1[CH:4]=[C:5]([C:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH:14]=2)C=[CH:7][CH:8]=1.CO.C(O)(=[O:21])C>C(OCC)(=O)C>[CH:13]1[C:14]2[C:9](=[CH:5][CH:4]=[C:3]([CH2:8][CH:7]=[O:21])[CH:2]=2)[CH:10]=[CH:11][N:12]=1

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C=1CCNCC1)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.73 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=NC=CC2=CC=C(C=C12)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.